

Validating the Long-Acting Effects of CYB210010: A Comparative Analysis Against Other Psychedelics

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For Immediate Release

DUBLIN, Ireland – [Current Date] – Cybin Inc. (NYSE American:CYBN) (Cboe CA:CYBN), a clinical-stage biopharmaceutical company, today released a comprehensive guide comparing the long-acting effects of its novel psychedelic compound, **CYB210010**, with other well-known psychedelics, psilocybin and N,N-Dimethyltryptamine (DMT). This document is intended for researchers, scientists, and drug development professionals, providing objective, data-driven insights into the pharmacodynamic and pharmacokinetic profiles of these compounds.

Executive Summary

CYB210010 is a potent and selective serotonin 5-HT2A and 5-HT2C receptor agonist that has demonstrated a significantly prolonged duration of action in preclinical studies compared to traditional psychedelics like psilocybin and DMT.[1][2][3] This extended effect, observed through a robust and enduring head-twitch response (HTR) in mice, suggests a potential for therapeutic applications requiring sustained psychedelic effects with a favorable pharmacokinetic profile, including oral bioavailability.[1][2][3][4] This guide presents a comparative summary of key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Data Overview



The following table summarizes the key pharmacodynamic and pharmacokinetic parameters of **CYB210010**, psilocybin, and DMT, derived from preclinical studies in mice.

| Parameter | CYB210010 | Psilocybin | DMT |
|---|---|--|--|
| Primary Mechanism of Action | 5-HT2A and 5-HT2C Receptor Agonist[1][2] [3] | 5-HT2A Receptor Agonist (via active metabolite psilocin)[5] | 5-HT2A Receptor Agonist[6] |
| Receptor Potency (EC50 at 5-HT2A) | 4.1 nM[1] | In the low nanomolar range for psilocin | In the low nanomolar range |
| Head-Twitch Response (HTR) Duration in Mice | Robust and enduring[1] | Peaks at 10-15 minutes, returns to baseline within the session[7] | Brief duration of action[8][9] |
| Route of Administration in Preclinical Studies | Subcutaneous (SC) and Oral (PO)[1][2] | Intraperitoneal (IP) and Oral (PO) | Intraperitoneal (IP) and Intravenous (IV) |
| Oral Bioavailability | Orally bioavailable in mouse, rat, and dog[2] | Psilocin is orally bioavailable[5] | Not orally active without a MAOI[6] |
| Brain Penetration | High brain-to-plasma ratio (>15 in rats)[2] | Psilocin readily crosses the blood-brain barrier[6] | Rapidly crosses the blood-brain barrier |
| Elimination Half-life (in mice) | Not explicitly stated, but pharmacodynamic effects are long- lasting | Psilocin: ~1 hour[6] | Very short, in the order of minutes |

Experimental Protocols Head-Twitch Response (HTR) Assay for Long-Acting Effects



The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is used to assess the hallucinogenic potential of psychedelic compounds.[10] To evaluate the long-acting effects of **CYB210010**, a modified, extended-duration HTR protocol is employed.

Objective: To compare the onset, peak, and duration of the HTR induced by **CYB210010**, psilocybin, and DMT.

Animals: Male C57BL/6J mice are used, as they are a standard model for this assay.[10]

Drug Administration:

- **CYB210010**: Administered subcutaneously (SC) or orally (PO) at doses ranging from 0.1 to 3 mg/kg.[3]
- Psilocybin: Administered intraperitoneally (IP) at a standard dose known to elicit a robust HTR.
- DMT: Administered intraperitoneally (IP) at a standard dose.

Procedure:

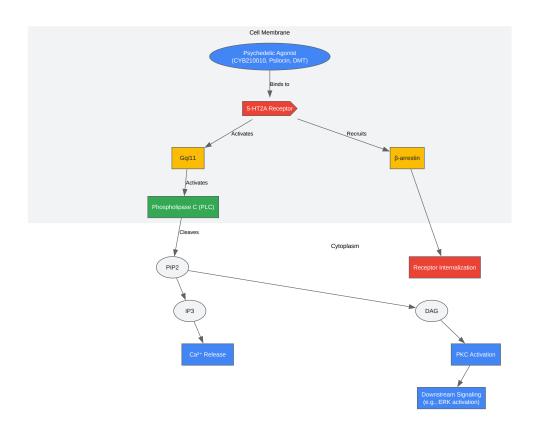
- Animals are habituated to the testing environment, which consists of a clear cylindrical observation chamber.
- Following drug administration, mice are placed individually into the chambers.
- Head twitches, defined as rapid, involuntary side-to-side head movements, are recorded continuously for an extended period (e.g., up to 8 hours) using a video camera mounted above the chamber. For more precise quantification, a magnetometer-based system can be used where a small magnet is implanted on the mouse's head, and its movement is detected by a surrounding coil.[11][12][13]
- The number of head twitches is quantified in discrete time bins (e.g., 5-minute intervals) to generate a time-course of the drug's effect.



 Data is analyzed to determine the time to onset of HTR, the time to peak effect, and the total duration of the response.

Signaling Pathways and Experimental Workflow 5-HT2A Receptor Signaling Pathway

Psychedelics such as **CYB210010**, psilocybin, and DMT exert their effects primarily through the activation of the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). Upon binding of an agonist, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways implicated are the Gq/11 pathway and the β -arrestin pathway.[14] The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The β -arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own distinct signaling cascades.





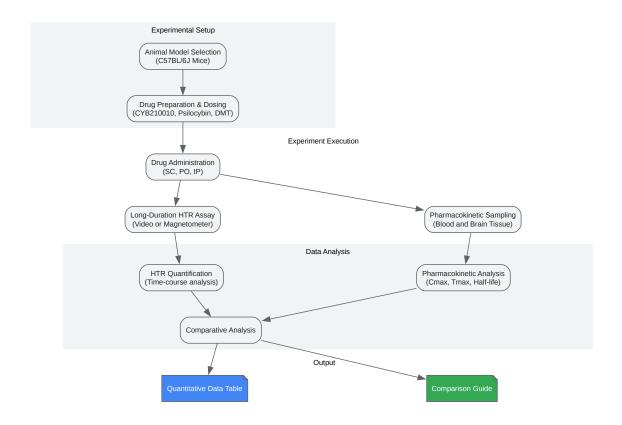
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Caption: 5-HT2A Receptor Signaling Cascade

Comparative Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of **CYB210010**, psilocybin, and DMT.



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Caption: Comparative Experimental Workflow

Conclusion

The preclinical data strongly suggest that **CYB210010** possesses a significantly longer duration of action compared to psilocybin and DMT, as evidenced by the sustained head-twitch response in mice. Its oral bioavailability and high brain penetration further position it as a



promising candidate for further development in psychiatric and neurological disorders where a prolonged psychedelic effect may be therapeutically advantageous. Future studies will continue to elucidate the full therapeutic potential of **CYB210010**.

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